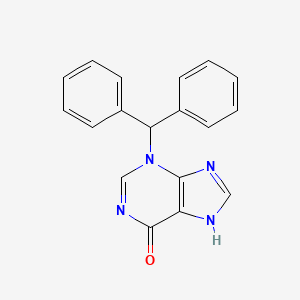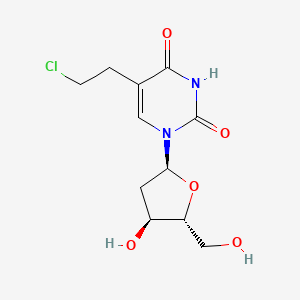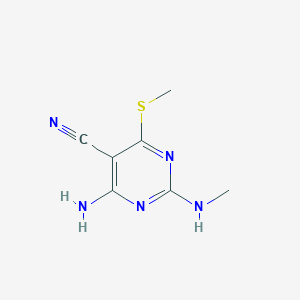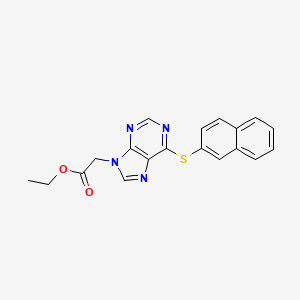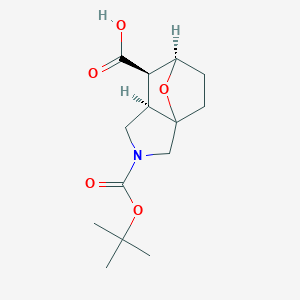![molecular formula C11H7ClN4O2S B12926553 (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one: is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a thiazolidinone ring with an oxadiazole moiety, which contributes to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid and ammonium acetate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the phenyl ring can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.
Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for treating infections or cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes or receptors involved in critical cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
- (2E)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- (2E)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
- (2E)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one
Uniqueness: What sets (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one apart from similar compounds is the presence of the 4-chlorophenyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propriétés
Formule moléculaire |
C11H7ClN4O2S |
|---|---|
Poids moléculaire |
294.72 g/mol |
Nom IUPAC |
(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7ClN4O2S/c12-7-3-1-6(2-4-7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17) |
Clé InChI |
UKYRGVZQNJGXKO-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)Cl)/S1 |
SMILES canonique |
C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


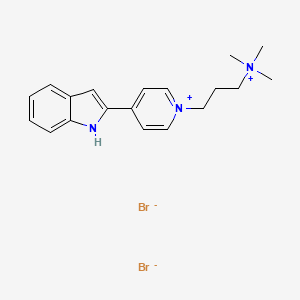
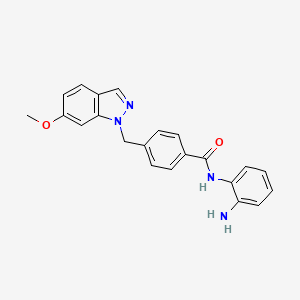


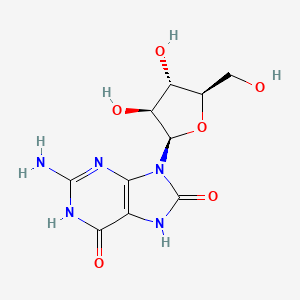


![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
